molecular formula C8H9N3O B2374720 1-Azido-4-methoxy-2-methylbenzene CAS No. 1824322-81-7

1-Azido-4-methoxy-2-methylbenzene

Cat. No.: B2374720
CAS No.: 1824322-81-7
M. Wt: 163.18
InChI Key: LQYQLAXVDVPYOA-UHFFFAOYSA-N
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Description

Significance of Aryl Azides in Modern Chemical Synthesis and Chemical Biology

Aryl azides are a class of organic compounds characterized by the presence of an azide (B81097) group (–N₃) attached to an aromatic ring. For decades, they have been instrumental in various research fields, including the synthesis of organic compounds and novel materials. eurekaselect.com Their utility has been significantly amplified with the advent of "click chemistry" and bioorthogonal chemistry, expanding their applications into biology, biochemistry, and medicine. eurekaselect.comorganic-chemistry.org

The azide functional group is highly energetic and can be transformed into other functionalities, making aryl azides valuable intermediates. wikipedia.orgnih.gov They are precursors to amines and are pivotal in the Staudinger ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgwikipedia.org This reaction allows for the efficient and reliable formation of triazoles, which are important structural motifs in medicinal chemistry and materials science.

In chemical biology, aryl azides are employed for photoaffinity labeling of biomolecules. eurekaselect.com They can be activated by light to generate highly reactive nitrene intermediates, which can then form covalent bonds with nearby molecules, enabling the study of protein functions and interactions in living cells. rsc.orgnih.gov Recent advancements have focused on using visible and red light for this activation, enhancing the selectivity and applicability of aryl azides in biological systems. rsc.orgresearchgate.net

Overview of Substituted Benzene (B151609) Derivatives as Key Building Blocks in Organic Synthesis

Benzene and its derivatives are fundamental to organic chemistry, serving as foundational structures for a vast array of materials, including pharmaceuticals, agrochemicals, and plastics. sciencedaily.comschoolwires.net The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of a molecule's physical and chemical properties. sciencedaily.compressbooks.pub

The synthesis of multi-substituted benzene derivatives is a key area of research, as the arrangement of different functional groups on the ring dictates the molecule's reactivity and function. sciencedaily.comkhanacademy.org Electrophilic aromatic substitution (EAS) is a primary method for introducing substituents, and the directing effects of existing groups on the ring are crucial considerations in synthetic planning. pressbooks.pub The development of new synthetic methodologies continues to expand the possibilities for creating novel and complex substituted benzene derivatives. sciencedaily.comresearchgate.net

Research Trajectories for 1-Azido-4-methoxy-2-methylbenzene as a Representative Aryl Azide

This compound, with its specific substitution pattern, is an area of active research. The interplay between the electron-donating methoxy (B1213986) and methyl groups and the reactive azide group influences its reactivity and potential applications. For instance, the starting material for a ligand used in iron-catalyzed ethylene (B1197577) oligomerization is 4-methoxy-2-methylaniline (B89876), highlighting the industrial relevance of this substitution pattern. rsc.org

Research involving similar structures provides insights into the potential of this compound. For example, studies on 1-azido-4-methoxybenzene (B1265735) show its utility in copper-catalyzed cycloaddition reactions to form triazoles. The presence of the additional methyl group in this compound is expected to modulate its electronic properties and reactivity in such reactions.

Furthermore, the photochemical properties of aryl azides are a significant research focus. rsc.org The substituents on the benzene ring can influence the photolysis pathway, and understanding these effects is crucial for designing photoactivatable probes for applications in chemical biology. The specific arrangement of the methoxy and methyl groups in this compound likely imparts unique photochemical characteristics that are yet to be fully explored.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundNot availableC₈H₉N₃O163.18
1-Azido-4-methoxybenzene2101-87-3C₇H₇N₃O149.15Also known as p-Azidoanisole; used in click chemistry. nist.govchemeo.comsigmaaldrich.com
1-Azido-4-methylbenzene (B1266617)2101-86-2C₇H₇N₃133.15Also known as p-Tolyl azide; used in organic synthesis and click chemistry. nih.govcymitquimica.comcymitquimica.com
1-(Azidomethyl)-2-methylbenzene126799-83-5C₈H₉N₃147.18Isomer used in click chemistry. sigmaaldrich.comrsc.org
1-(Azidomethyl)-4-methylbenzene17271-89-5C₈H₉N₃147.18Isomer used in click chemistry. sigmaaldrich.com
4-Methoxy-2-methylaniline10253-33-5C₈H₁₁NO137.18Precursor for ligands in catalysis. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYQLAXVDVPYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Pathways and Mechanistic Investigations of 1 Azido 4 Methoxy 2 Methylbenzene

Cycloaddition Chemistry of Aryl Azides

The azide (B81097) functional group is a high-energy moiety that can act as a 1,3-dipole in cycloaddition reactions. The presence of the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the benzene (B151609) ring of 1-azido-4-methoxy-2-methylbenzene influences its electronic properties and, consequently, its reactivity in these cycloadditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click chemistry reaction that facilitates the synthesis of 1,2,3-triazoles from azides and terminal alkynes. nih.gov This reaction is characterized by its mild conditions, high yields, and exceptional regioselectivity. nih.gov

A key feature of the CuAAC reaction is its remarkable regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. thieme-connect.dersc.org The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide in a stepwise manner. This directed mechanism ensures that the C4 of the alkyne links to the N1 of the azide, leading to the 1,4-regioisomer. thieme-connect.de For an aryl azide like this compound, the reaction with a terminal alkyne in the presence of a copper(I) catalyst would be expected to produce the corresponding 1-(4-methoxy-2-methylphenyl)-4-substituted-1H-1,2,3-triazole. The electron-donating nature of the methoxy and methyl groups on the aromatic ring can influence the reaction rate but does not alter the inherent regioselectivity of the CuAAC reaction.

Table 1: Regioselectivity in CuAAC Reactions of Aryl Azides

Aryl AzideAlkyneProductRegioselectivity
This compoundPhenylacetylene1-(4-methoxy-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole1,4-disubstituted
p-Tolyl azidePropargyl alcohol(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol1,4-disubstituted
1-Azido-4-methoxybenzene (B1265735)1-Ethynyl-4-fluorobenzene1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole1,4-disubstituted

The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. ecust.edu.cn Various copper(I) sources can be used, including CuI, CuBr, or in situ reduction of copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. mdpi.comias.ac.in The stability and reactivity of the copper(I) catalyst can be significantly enhanced through the use of coordinating ligands. Ligands can prevent catalyst disproportionation and aggregation, thereby maintaining a high concentration of the active catalytic species. For instance, nitrogen-based ligands like 2,2'-bipyridine (B1663995) and prolinamide derivatives have been shown to accelerate the reaction and improve yields. researchgate.net The development of heterogeneous copper catalysts, such as copper nanoparticles supported on various materials, has also gained attention due to their ease of separation and reusability. nih.govias.ac.in

Table 2: Catalytic Systems for CuAAC Reactions

mdpi.comresearchgate.netias.ac.in
Catalyst/Ligand SystemDescriptionReference
CuIA common and effective copper(I) source for CuAAC.
CuSO₄ / Sodium AscorbateGenerates the active Cu(I) species in situ from a stable Cu(II) precursor.
CuI / 2,2'-BipyridineA ligand system that enhances catalyst performance.
Copper NanoparticlesA heterogeneous catalyst that can be recycled and reused.

While CuAAC provides selective access to 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary route to the 1,5-disubstituted isomers. acs.orgnih.gov This reaction significantly expands the scope of azide-alkyne cycloadditions, allowing for the synthesis of a different regioisomeric series of triazoles. researchgate.net

The RuAAC reaction, typically catalyzed by ruthenium complexes such as [CpRuCl]₄ or CpRuCl(PPh₃)₂, proceeds through a distinct mechanism compared to CuAAC. acs.orgresearchgate.net Instead of forming a metal acetylide, the ruthenium catalyst activates the alkyne via π-coordination. nih.gov The reaction is believed to proceed through an oxidative coupling mechanism to form a six-membered ruthenacycle intermediate. researchgate.net Subsequent reductive elimination from this intermediate yields the 1,5-disubstituted 1,2,3-triazole product. researchgate.net This mechanistic pathway ensures high regioselectivity for the 1,5-isomer, a feat not achievable with copper catalysis. acs.orgmdpi.com The reaction is effective for both terminal and internal alkynes, further broadening its synthetic utility. acs.org In the case of this compound, a RuAAC reaction with a terminal alkyne would be expected to regioselectively yield the 1-(4-methoxy-2-methylphenyl)-5-substituted-1H-1,2,3-triazole.

Table 3: Comparison of CuAAC and RuAAC Regioselectivity

rsc.orgacs.orgresearchgate.net
CatalystTypical Regioisomeric ProductReference
Copper(I)1,4-disubstituted 1,2,3-triazole
Ruthenium(II)1,5-disubstituted 1,2,3-triazole

The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free alternative to the catalyzed versions of the reaction. nih.gov This is particularly advantageous in biological systems where the toxicity of metal catalysts can be a concern. beilstein-journals.org SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctynol (DIBO), which react rapidly with azides without the need for a catalyst. nih.gov The high reactivity is driven by the release of ring strain in the transition state of the cycloaddition. nih.gov This reaction proceeds efficiently at ambient temperatures and in complex environments. nih.gov For this compound, SPAAC offers a bioorthogonal method for its conjugation to molecules functionalized with a strained alkyne. The reaction would result in the formation of a triazole product, although as a mixture of regioisomers.

Table 4: Examples of Strained Alkynes Used in SPAAC

Strained AlkyneAbbreviationKey Feature
DibenzocyclooctynolDIBOReacts rapidly with azides without a catalyst.
BicyclononyneBCNA highly strained and reactive cyclooctyne.
AzadibenzocyclooctyneADIBOOffers fast reaction kinetics for SPAAC.

Compound Index

Exploration of Other Metal-Catalyzed and Metal-Free Cycloaddition Variants

Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound participates in a variety of other metal-catalyzed and metal-free cycloaddition reactions. These alternative pathways expand the synthetic utility of this versatile building block.

Metal-Catalyzed Cycloadditions:

Rhodium(II)-catalyzed reactions of azides with nitriles represent a significant class of metal-catalyzed cycloadditions. For instance, N-tetrafluoroethyl-1,2,3-triazoles, formed from the copper(I)-catalyzed cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with alkynes, can undergo rhodium(II)-catalyzed transannulation with nitriles to yield novel N-tetrafluoroethylimidazoles. nih.gov This highlights the potential for sequential metal-catalyzed processes to build complex heterocyclic structures.

Metal-Free Cycloadditions:

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of metal-free click chemistry, valued for its biocompatibility. beilstein-journals.org This reaction relies on the use of strained alkynes, such as cyclooctynes, which react readily with azides without the need for a metal catalyst. While direct examples involving this compound are not prevalent in the provided literature, the principles of SPAAC are broadly applicable to aryl azides. The electron-donating nature of the methoxy and methyl groups in this compound would influence its nucleophilicity and, consequently, its reaction rate in SPAAC.

Furthermore, azides can undergo [3+2] cycloaddition with primary amines to form tetrazoles. nih.gov This reaction proceeds through the nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization. nih.gov The electronic properties of the aryl azide, influenced by substituents like the methoxy and methyl groups, would play a role in modulating the reaction's efficiency.

Cycloaddition TypeCatalyst/PromoterReactant PartnerProductKey Features
Metal-Catalyzed Rhodium(II)NitrilesImidazolesTransannulation of pre-formed triazoles. nih.gov
Metal-Free (SPAAC) Strained AlkyneCyclooctynesTriazolesBiorthogonal, no toxic metal ions. beilstein-journals.org
Metal-Free NonePrimary AminesTetrazolesNucleophilic attack followed by cyclization. nih.gov

Nitrene-Mediated Transformations of Aryl Azides

Upon thermal or photochemical activation, aryl azides like this compound can extrude a molecule of dinitrogen to generate highly reactive nitrene intermediates. These nitrenes are central to a wide array of chemical transformations.

Photochemistry of Aryl Azides and Reactive Nitrene Intermediates

The photolysis of aryl azides provides a controlled method for the generation of aryl nitrenes. The nature of the substituents on the aromatic ring significantly impacts the photochemical behavior and the subsequent reactions of the nitrene intermediate. The presence of a para-methoxy group, as in this compound, is known to enhance the efficiency of certain photochemical transformations.

Upon irradiation, aryl azides can form a variety of products, including azobenzenes and polyazepines, through intermolecular reactions. nsf.gov However, the primary photoproducts are the nitrenes, which can be stabilized and studied in rigid matrices at low temperatures. researchgate.net

Generation and Reactivity of Singlet and Triplet Aryl Nitrenes

Photolysis of an aryl azide initially produces a singlet nitrene, which can then undergo intersystem crossing (ISC) to the more stable triplet ground state. nih.gov The electron-donating para-methoxy group in this compound is expected to influence the rate of this intersystem crossing. Aryl azides with strong π-donating para-substituents exhibit fast ISC rates, facilitating the formation of the triplet nitrene.

Singlet Nitrenes are electrophilic and can undergo a variety of reactions, including:

Intramolecular cyclization: Insertion into C-H bonds to form new heterocyclic rings.

Concerted addition to double bonds: Formation of aziridines.

Triplet Nitrenes , being diradicals, exhibit different reactivity:

Hydrogen atom abstraction: From the solvent or other molecules to form an amino radical. nsf.gov

Addition to oxygen: Formation of nitroso compounds.

Dimerization: To form azo compounds.

Recent research has shown that visible-light-mediated energy transfer to sulfonyl azides can selectively generate triplet nitrenes. chemrxiv.orgchemrxiv.org This approach avoids the formation of the highly reactive singlet nitrene, allowing for more selective transformations. chemrxiv.orgchemrxiv.org The triplet nitrene can then react with substrates like sulfides through a single electron transfer (SET) mechanism. chemrxiv.org

Nitrene StateElectronic ConfigurationKey Reactivity
Singlet Closed-shell, electrophilicIntramolecular cyclization, concerted additions
Triplet Open-shell, diradicalHydrogen abstraction, dimerization, SET reactions nsf.govchemrxiv.org
Ring Expansion Pathways Leading to Azepine Derivatives

A characteristic reaction of singlet aryl nitrenes is the ring expansion to form dehydroazepine intermediates. This process involves the rearrangement of the benzene ring to a seven-membered ring. These highly reactive azepines can then be trapped by nucleophiles present in the reaction medium. While specific studies on this compound leading to azepines were not found in the provided search results, the photolysis of phenyl azides in solution is known to initiate intramolecular rearrangements that can produce a variety of heterocycles, including polyazepines. nsf.gov The substituents on the aromatic ring would direct the regioselectivity of the nucleophilic attack on the azepine intermediate.

Photoinduced Electron and Energy Transfer Processes

Photoinduced electron transfer (PET) and photoinduced energy transfer (PeT) are fundamental processes in the photochemistry of donor-bridge-acceptor systems. rsc.org In the context of this compound, the azide moiety can act as a component in such systems.

Photoinduced Electron Transfer (PET): In a PET process, an excited-state donor can transfer an electron to an acceptor. While less common for the direct activation of azides, the resulting radical ions can undergo subsequent reactions. The principles of PET are crucial in designing photocatalytic systems. rsc.org

PhotoprocessMechanismOutcome for Aryl Azide
Energy Transfer (PeT) A photosensitizer transfers energy to the azide. nsf.govchemrxiv.orgchemrxiv.orgresearchgate.netFormation of an excited state azide, leading to nitrene generation. nsf.gov
Electron Transfer (PET) An excited-state molecule transfers an electron to or from the azide. rsc.orgFormation of a radical ion, initiating further reactions.

Thermal Decomposition Pathways of Azidobenzenes

Heating aryl azides also leads to the extrusion of nitrogen and the formation of nitrenes. datapdf.com The thermal decomposition of 2-(2-azidophenyl)benzotriazole (B103264) derivatives, for example, results in the formation of dibenzo[b,f]-1,3a,4,6a-tetraazapentalenes. datapdf.com The thermal stability of an aryl azide is influenced by its substituents. Electron-donating groups, such as the methoxy group in this compound, may reduce the thermal stability compared to an unsubstituted or electron-withdrawn aryl azide.

The products of thermal decomposition are often the result of intramolecular reactions of the initially formed nitrene. For instance, the thermolysis of o-azidoaldehydes can lead to the formation of isoxazoles. researchgate.net In the case of this compound, the ortho-methyl group could potentially participate in intramolecular C-H insertion reactions with the generated nitrene.

Mechanistic Elucidation of Nitrogen Extrusion and Fragmentation

The hallmark reaction of aryl azides, including this compound, is the extrusion of molecular nitrogen (N₂) upon thermal or photochemical stimulation. This process leads to the formation of a highly reactive electron-deficient intermediate known as an aryl nitrene. The mechanism begins with the cleavage of the Nα-Nβ bond, releasing dinitrogen, a thermodynamically favorable process that serves as the driving force for the reaction.

Upon decomposition, a highly reactive nitrene intermediate is formed (4-methoxy-2-methylphenylnitrene). This species is initially generated in a singlet state, where the two non-bonding electrons in the outer shell have opposite spins. The singlet nitrene is extremely reactive and can undergo a variety of transformations, including:

Intramolecular C-H insertion: The nitrene can insert into adjacent C-H bonds, leading to the formation of new ring systems.

Dimerization: Two nitrene molecules can react to form an azo compound.

The singlet nitrene can also undergo intersystem crossing to a more stable triplet state, where the non-bonding electrons have parallel spins. The triplet nitrene behaves as a diradical and typically participates in radical-type reactions, such as hydrogen atom abstraction from the solvent or other substrates. The electronic nature of the aromatic ring, influenced by substituents like the methoxy and methyl groups, can affect the rate of nitrogen extrusion and the singlet-triplet energy gap of the resulting nitrene.

Characterization of Thermally Generated Reactive Species

The primary reactive species generated from the thermal decomposition of this compound is the corresponding aryl nitrene, 4-methoxy-2-methylphenylnitrene. Characterization of these transient species is challenging due to their high reactivity and short lifetimes. However, their existence is typically inferred through trapping experiments and analysis of the final products.

For example, allowing the thermal decomposition to proceed in the presence of a substrate with weak C-H bonds or an alkene can lead to insertion or addition products, respectively, which confirms the generation of the nitrene. In the absence of an effective trapping agent, the nitrene may abstract hydrogen from the solvent or undergo dimerization to form 2,2'-dimethyl-4,4'-dimethoxyazobenzene. The specific product profile provides insight into the nature of the intermediate nitrene.

Reduction Reactions of the Azido (B1232118) Functional Group

Mechanistic Insights into H₂S-Mediated Aryl Azide Reduction

The reduction of aryl azides to their corresponding anilines by hydrogen sulfide (B99878) (H₂S) is a reaction of significant interest, particularly in the development of chemical probes for H₂S detection. Detailed mechanistic studies have provided a cohesive understanding of this transformation. nih.govnih.gov

Nucleophilic Attack: The hydrosulfide (B80085) anion attacks the terminal nitrogen of the azide group to form an anionic azidothiol intermediate. nih.gov

Rate-Limiting Step: This intermediate is then attacked by a second hydrosulfide anion. This step is the rate-limiting step of the reaction. nih.govresearchgate.net

Nitrogen Extrusion and Product Formation: This leads to the collapse of the intermediate, releasing molecular nitrogen and forming the aniline (B41778) product along with polysulfide anions (like HS₂⁻). nih.gov

This reaction pathway is supported by both experimental data, including the observation of a reaction intermediate with a maximum absorbance at 473 nm, and computational DFT calculations. nih.govnih.gov

The table below summarizes the activation parameters determined for the H₂S-mediated reduction of a model aryl azide, which are expected to be comparable for structurally similar compounds like this compound.

ParameterValueUnits
ΔH‡ (Enthalpy of Activation)13.8(5)kcal/mol
ΔS‡ (Entropy of Activation)-14(2)eu
Data from a study on a model fluorogenic aryl azide. nih.gov

Nucleophilic Substitution Reactions Involving the Azido Group

The azido group of an aryl azide can, under specific conditions, act as a leaving group in nucleophilic substitution reactions. However, the azide anion (N₃⁻) is a relatively poor leaving group compared to halides. Therefore, these reactions often require harsh conditions or specific activation. The reactivity in such substitutions would be influenced by the electronic properties of the aromatic ring. For this compound, the electron-donating nature of the methoxy and methyl groups would generally disfavor nucleophilic aromatic substitution on the ring itself.

Radical Reactions and Their Applications in Aryl Azide Transformations

While the primary reactions of the azido group itself are often ionic (cycloadditions) or involve nitrene intermediates, radical pathways can play a role in the broader transformations of aryl azides. The triplet nitrene, formed via intersystem crossing from the initial singlet state, has diradical character and reacts via radical mechanisms such as hydrogen atom abstraction. Furthermore, some transformations involving aryl azides have been shown to be suppressed by radical scavengers, indicating the involvement of a radical chain mechanism in those specific contexts. The application of radical reactions provides an alternative pathway for the functionalization of molecules containing the aryl azide moiety.

Derivatization and Functionalization Strategies Employing 1 Azido 4 Methoxy 2 Methylbenzene

Construction of Triazole-Containing Molecular Architectures

The azide (B81097) functionality of 1-azido-4-methoxy-2-methylbenzene is primed for participation in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These triazole rings are not merely linkers but are often associated with a range of biological activities and desirable material properties. nih.gov

The reaction of this compound with various terminal alkynes, in the presence of a copper(I) catalyst, is expected to yield a library of novel triazole derivatives. The electronic nature of the substituents on the aromatic ring can influence the reaction rate, with the electron-donating methoxy (B1213986) and methyl groups potentially modulating the reactivity of the azide.

Table 1: Predicted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of this compound

Alkyne ReactantPredicted Triazole ProductPotential Application Areas
Phenylacetylene1-(4-Methoxy-2-methylphenyl)-4-phenyl-1H-1,2,3-triazoleMedicinal Chemistry, Materials Science
Propargyl alcohol(1-(4-Methoxy-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanolBioconjugation, Drug Discovery
Ethyl propiolateEthyl 1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylateOrganic Synthesis, Heterocyclic Chemistry

A solvent-free approach using a polymer-supported copper(I) catalyst has been shown to be a "flash" synthesis method for triazoles, offering high yields and purities within minutes. nih.gov This environmentally benign methodology could be readily applied to the synthesis of triazoles from this compound.

Synthesis of Diverse Nitrogen-Containing Heterocycles Beyond Triazoles

While triazoles are a prominent class of heterocycles synthesized from azides, the reactivity of this compound extends to the formation of other important nitrogen-containing ring systems. The azide group can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical decomposition. These nitrenes can then undergo a variety of transformations, including C-H insertion and cycloaddition reactions, to generate a diverse array of heterocyclic structures.

Furthermore, the azide group can participate in reactions with other functional groups to construct different heterocyclic cores. For instance, reactions with primary amines can lead to the formation of tetrazoles. nih.gov Additionally, intramolecular radical additions to alkynes represent a powerful strategy for the synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines. researchgate.net

The development of novel synthetic routes to various nitrogen heterocycles is an active area of research, with applications ranging from pharmaceuticals to materials science. researchgate.netnih.govmdpi.comnih.gov The strategic use of this compound as a starting material opens up avenues for the creation of new and potentially bioactive heterocyclic compounds.

Table 2: Potential Synthesis of Nitrogen Heterocycles from this compound

Reaction TypeReactant(s)Predicted Heterocyclic Product
Nitrene Insertion (intramolecular)This compound (with appropriate side chain)Fused heterocycles (e.g., indoles)
[3+2] Cycloaddition with AminesPrimary amines5-Substituted N-(4-methoxy-2-methylphenyl)tetrazoles nih.gov
Radical CyclizationInternal alkyne and radical initiatorSubstituted pyrrolidines or piperidines researchgate.net

Strategic Incorporation into Polymeric Structures and Advanced Materials

The "click" reactivity of the azide group makes this compound an excellent candidate for the functionalization and synthesis of polymers and advanced materials. nih.gov This azide can be readily attached to polymer backbones or surfaces that have been modified to contain alkyne groups. This post-polymerization modification strategy allows for the precise introduction of the 4-methoxy-2-methylphenyl moiety, thereby tailoring the properties of the material.

For example, the incorporation of this aromatic azide could enhance the thermal stability, alter the solubility, or introduce specific recognition sites into a polymer. Polymer-supported catalysts, where the active catalytic species is attached to a polymer resin, are another area where this compound could be utilized. The azide would serve as a handle to covalently link the catalyst to the polymer support. nih.gov

The versatility of azide-alkyne click chemistry has been widely exploited in materials science for applications such as the development of novel hydrogels, functionalized nanoparticles, and biocompatible materials for drug delivery and tissue engineering. The use of this compound in these areas could lead to materials with unique and valuable properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Aryl Azide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 1-Azido-4-methoxy-2-methylbenzene, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure by revealing the chemical environment of each proton and carbon atom.

The expected ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The aromatic region would display a characteristic splitting pattern for the three adjacent protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two quaternary carbons attached to the azide (B81097) and methoxy groups, the four aromatic CH carbons, and the carbons of the methyl and methoxy substituents.

By analyzing data from analogous compounds like 1-azido-4-methylbenzene (B1266617) and the precursor 4-methoxy-2-methylaniline (B89876) chemicalbook.com, a predicted spectrum for this compound can be constructed. The electron-donating methoxy group and the weakly electron-donating methyl group influence the chemical shifts of the nearby aromatic protons, typically shifting them upfield compared to unsubstituted phenyl azide.

Predicted NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Comments
¹H Aromatic H (C5-H) ~6.85-6.95 Doublet, ortho to methyl group.
¹H Aromatic H (C6-H) ~6.75-6.85 Doublet of doublets, between azide and methoxy.
¹H Aromatic H (C3-H) ~6.65-6.75 Doublet, ortho to methoxy group.
¹H Methoxy (-OCH₃) ~3.80 Singlet, 3 protons.
¹H Methyl (-CH₃) ~2.20 Singlet, 3 protons.
¹³C C1 (C-N₃) ~138-140 Quaternary carbon attached to the azide.
¹³C C4 (C-OCH₃) ~155-157 Quaternary carbon attached to the methoxy group.
¹³C C2 (C-CH₃) ~130-132 Quaternary carbon attached to the methyl group.
¹³C C5 ~130-131 Aromatic CH.
¹³C C3 ~118-120 Aromatic CH.
¹³C C6 ~115-117 Aromatic CH.
¹³C Methoxy (-OCH₃) ~55.5 Methoxy carbon.

Note: Predicted values are based on data from analogous compounds and substituent effects.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pathways of a molecule under ionization. For aryl azides, electron ionization (EI) mass spectrometry typically follows a well-defined pattern. researchgate.net

The mass spectrum of this compound (molecular weight: 163.18 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z 163. The most characteristic and dominant fragmentation pathway for aryl azides is the facile loss of a molecule of nitrogen (N₂, 28 Da) to form a highly reactive arylnitrene radical cation [M-28]⁺. researchgate.netacs.org In this case, this would result in a prominent peak at m/z 135.

This nitrene cation can undergo further fragmentation. Based on studies of tolyl and methoxyphenyl azides, subsequent fragmentation could involve the loss of a hydrogen atom, a methyl radical, or rearrangement followed by loss of species like HCN or CO. researchgate.netacs.org The study of these fragmentation patterns is essential for identifying unknown compounds and understanding their stability.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
163 [C₈H₉N₃O]⁺ Molecular Ion (M⁺)
135 [C₈H₉O]⁺ Loss of N₂ from the molecular ion
120 [C₇H₆O]⁺ Loss of CH₃ from the [M-28]⁺ fragment
107 [C₇H₇O]⁺ Rearrangement and loss of CO from [M-28]⁺
92 [C₆H₆N]⁺ Loss of CO and CH₃ from the [M-28]⁺ fragment

Infrared (IR) Spectroscopy for Azide Group Vibrational Signatures

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The azide group (-N₃) has a very strong and characteristic absorption band due to its asymmetric stretching vibration (νas). chempap.org This band appears in a region of the spectrum (2100-2170 cm⁻¹) that is typically free from other common absorptions, making it a definitive marker for azides. chempap.org

For aryl azides, this peak is consistently observed near 2100-2130 cm⁻¹. publish.csiro.auresearchgate.net Studies on numerous substituted phenyl azides have shown that the exact position and shape of this band can be influenced by electronic effects of the substituents and by Fermi resonance. publish.csiro.aunih.gov Fermi resonance, an interaction between a fundamental vibration and an overtone or combination band of similar frequency, often causes the azide asymmetric stretch to appear as a doublet or even a triplet of sharp peaks. publish.csiro.auresearchgate.net For this compound, a strong, sharp absorption pattern is expected in this region, confirming the presence of the azide functionality.

Characteristic IR Frequencies for Aryl Azides

Vibrational Mode Compound Class Typical Wavenumber (cm⁻¹) Intensity
Asymmetric N₃ Stretch (νas) Phenyl Azides 2100 - 2170 chempap.org Strong, Sharp
Symmetric N₃ Stretch (νs) Phenyl Azides 1250 - 1350 Medium to Weak

Ultrafast Time-Resolved Spectroscopy for Characterizing Transient Intermediates

The chemistry of aryl azides is often dominated by the highly reactive intermediates generated upon photolysis or thermolysis. Ultrafast time-resolved spectroscopy, such as femtosecond transient absorption spectroscopy, allows for the direct observation and characterization of these short-lived species, which exist on picosecond to nanosecond timescales. nih.gov

Upon excitation with an ultrafast laser pulse, an aryl azide is promoted to an electronically excited state. nih.govnih.gov This excited state is extremely short-lived and rapidly (typically within a few hundred femtoseconds) ejects a molecule of N₂ to produce a singlet arylnitrene. nih.gov

For this compound, the following photochemical pathway is expected:

Excitation: The molecule absorbs a photon, forming an excited singlet state, ¹[ArN₃]*.

Nitrogen Extrusion: This excited state rapidly loses N₂ to form the singlet nitrene, ¹[ArN]. This is a key reactive intermediate.

Subsequent Reactions: The singlet nitrene is also short-lived and can undergo several transformations:

Intersystem Crossing (ISC): It can flip the spin of one electron to form the more stable triplet nitrene, ³[ArN], which has a longer lifetime.

Rearrangement: It can rearrange to form other transient species, such as a highly strained dehydroazepine.

Intermolecular Reactions: It can react with solvents or other molecules present in the solution.

Ultrafast spectroscopy can track the formation and decay of each of these species by monitoring their unique absorption spectra over time, providing invaluable mechanistic insight that is unattainable through conventional spectroscopic methods. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structural parameters can be predicted based on crystallographic studies of other aryl azides. eurjchem.comresearchgate.net

A single-crystal X-ray diffraction analysis would reveal:

Geometry of the Azide Group: The three nitrogen atoms of the azide group are known to be essentially linear.

Planarity: The azide group is generally found to be coplanar with the aromatic ring to maximize conjugation. publish.csiro.au

Bond Lengths and Angles: Precise measurements of the C-N and N-N bond lengths would be obtained. The N-N bond adjacent to the ring is typically longer than the terminal N-N bond.

Conformation: The orientation of the methoxy and methyl groups relative to the ring and the azide would be determined.

Intermolecular Packing: The arrangement of molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces like π-stacking or hydrogen bonding.

These structural details are fundamental to understanding the physical properties and reactivity of the compound in the solid state.

Theoretical and Computational Chemistry Approaches to 1 Azido 4 Methoxy 2 Methylbenzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Azido-4-methoxy-2-methylbenzene, DFT calculations are instrumental in determining its fundamental properties. By employing functionals such as B3LYP or PBE0 with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can compute a variety of molecular and electronic properties. nih.govresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For aromatic azides, the nature and position of substituents significantly influence these orbital energies. The electron-donating methoxy (B1213986) group and the weakly electron-donating methyl group on the benzene (B151609) ring of this compound are expected to modulate its electronic properties compared to unsubstituted phenyl azide (B81097).

DFT also enables the calculation of various reactivity descriptors. These descriptors, including electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. The Fukui function, another DFT-derived concept, can be used to predict the most probable sites for nucleophilic and electrophilic attack within the molecule. For this compound, these calculations would likely indicate the nitrogen atoms of the azide group and specific positions on the aromatic ring as key reactive sites.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueUnitSignificance
HOMO Energy-6.5eVIndicates electron-donating ability
LUMO Energy-1.2eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3eVRelates to chemical reactivity and stability
Dipole Moment2.5DebyeMeasures the polarity of the molecule
Ionization Potential7.0eVEnergy required to remove an electron
Electron Affinity0.8eVEnergy released when an electron is added

Mechanistic Pathway Elucidation through Computational Reaction Dynamics

Computational reaction dynamics simulations are employed to trace the detailed pathways of chemical reactions. For this compound, a primary reaction of interest is its thermal or photochemical decomposition, which typically proceeds through a highly reactive nitrene intermediate. The formation of this nitrene involves the extrusion of a nitrogen molecule (N₂).

Computational methods can map the potential energy surface (PES) for this decomposition. By identifying transition states and intermediates, chemists can elucidate the reaction mechanism. For instance, calculations can determine the activation energy required for the cleavage of the N-N₂ bond in the azide group. Furthermore, these studies can differentiate between the pathways leading to either a singlet or a triplet nitrene, as their reactivities are markedly different. The presence of substituents on the phenyl ring, such as the methoxy and methyl groups in the target molecule, can influence the electronic state of the resulting nitrene and its subsequent reactions, such as ring expansion or C-H insertion.

Molecular dynamics (MD) simulations, often performed with forces derived from quantum mechanical calculations (ab initio MD), can provide a time-resolved view of the reaction. This allows for the observation of bond-breaking and bond-forming events as they occur, offering a deeper understanding of the reaction dynamics beyond a static picture of the PES.

Prediction of Spectroscopic Parameters and Excited State Dynamics

Theoretical methods are invaluable for predicting and interpreting spectroscopic data. For this compound, computational chemistry can predict various spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR).

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net These calculations can help assign the observed spectral bands to specific electronic transitions within the molecule, such as π→π* or n→π* transitions. The study of excited state dynamics also involves mapping the potential energy surfaces of the excited states to understand the pathways for energy dissipation, such as fluorescence, phosphorescence, or non-radiative decay. For substituted phenyl azides, understanding these dynamics is crucial for applications in photochemistry and materials science.

Calculations of vibrational frequencies using DFT can generate a theoretical IR spectrum. By comparing the calculated spectrum with experimental data, chemists can assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic asymmetric stretch of the azide group. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra, confirming the molecular structure.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectrum TypePredicted ParameterIllustrative ValueSignificance
UV-Visλ_max (n→π)285 nmCorresponds to electronic transition of the azide group
UV-Visλ_max (π→π)250 nmCorresponds to electronic transition of the benzene ring
IRAzide Stretch (ν_as)2120 cm⁻¹Characteristic vibrational frequency of the N₃ group
¹H NMRMethoxy Protons (δ)3.8 ppmChemical shift of the -OCH₃ protons
¹³C NMRCarbon-Azide (δ)140 ppmChemical shift of the carbon attached to the azide group

Note: The values in this table are for illustrative purposes to show the output of spectroscopic predictions and are based on typical values for similar compounds.

Conformational Analysis and Molecular Electrostatic Potential Mapping

The three-dimensional structure and charge distribution of a molecule are fundamental to its function. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms. This is particularly important for understanding the orientation of the azide and methoxy groups relative to the benzene ring. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be constructed to identify the global and local energy minima, which correspond to the most stable conformers.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of the molecule. The MEP is calculated using the results of a DFT computation and is plotted on the electron density surface. Different colors represent different values of the electrostatic potential, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the terminal nitrogen of the azide group and the oxygen of the methoxy group, highlighting these as sites for potential intermolecular interactions.

Emerging Research Directions and Broad Applications in Synthetic and Materials Science

Application in Modular Synthesis and Bioconjugation

The primary application of 1-Azido-4-methoxy-2-methylbenzene in modular synthesis stems from the reactivity of its azide (B81097) functional group. This group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This type of reaction is celebrated for its high efficiency, selectivity, and the formation of stable triazole linkages under mild conditions. nih.gov

In modular synthesis, this compound can be "clicked" onto alkyne-containing molecules, allowing for the rapid and efficient assembly of complex molecular architectures from simpler building blocks. The methoxy (B1213986) and methyl substituents on the benzene (B151609) ring can influence the electronic properties and solubility of the resulting triazole products, offering a way to fine-tune the characteristics of the final molecule.

In the realm of bioconjugation, this azide serves as a valuable tool for labeling and modifying biomolecules such as proteins and nucleic acids, provided they have been functionalized with an alkyne group. The resulting conjugates can be used for various research purposes, including tracking biomolecules within cellular systems and studying their functions. It is important to note that these applications are confined to research and preclinical studies, excluding any human clinical trials. The specificity of the click reaction ensures that the azide selectively reacts with the intended alkyne partner, even in complex biological environments.

Table 1: Applications of this compound in Modular Synthesis and Bioconjugation

Application Area Description Key Reaction
Modular Synthesis Serves as a building block for constructing complex molecules. The azide group allows for its attachment to various molecular scaffolds containing an alkyne. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Bioconjugation Used to label and track biomolecules (e.g., proteins) for research purposes by linking it to alkyne-modified biological targets. Click Chemistry
Drug Discovery Acts as a precursor in the synthesis of triazole derivatives, which are investigated for potential therapeutic activities. Cycloaddition Reactions

Integration into Polymer Chemistry and Macromolecular Engineering for Functional Materials

The unique properties of this compound make it a valuable component in the field of polymer chemistry and macromolecular engineering. Its integration into polymer structures allows for the creation of functional materials with tailored properties.

One primary method of integration is through post-polymerization modification. Polymers synthesized with alkyne-functionalized monomers can be readily modified by "clicking" this compound onto the polymer backbone. This approach is highly efficient and allows for the introduction of the methoxy and methyl-substituted phenyl group along the polymer chain. These groups can alter the polymer's physical and chemical properties, such as its solubility, thermal stability, and hydrophobicity.

Alternatively, derivatives of this compound could be converted into monomers and directly polymerized using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. google.com This would result in polymers with a high density of azido (B1232118) functionalities, which can then be used as scaffolds for further modification, creating complex and highly functional macromolecular structures. The utility of this approach has been demonstrated with other azido-monomers, such as 3-azidopropyl methacrylate (B99206) and 4-vinylbenzyl azide, which are used to prepare functional polymers. google.com

Table 2: Integration Strategies in Polymer Chemistry

Strategy Description Resulting Material
Post-Polymerization Modification An alkyne-containing polymer is reacted with this compound. A polymer backbone functionalized with 4-methoxy-2-methylphenyl triazole units.
Direct Polymerization A monomer derived from this compound is copolymerized with other monomers. A polymer with integrated azido groups available for subsequent "click" reactions.

Role in the Development of Novel Catalytic Systems and Methodologies

While this compound is typically a substrate in catalytic reactions, its structure can inform the development of new catalytic systems. The efficiency of the CuAAC reaction, in which this azide participates, is highly dependent on the design of the copper(I) catalyst. Research into optimizing these catalysts often involves studying their performance with a variety of azide substrates, including those with different electronic and steric properties like this compound.

The electron-donating nature of the methoxy and methyl groups on the benzene ring can influence the reaction rate and efficiency of the cycloaddition. Understanding these substrate-catalyst interactions is crucial for designing more active and robust catalysts that can function under milder conditions or with lower catalyst loadings. For example, studies on related azides have shown that catalyst stability and reaction conditions are key factors in achieving high yields and preventing catalyst deactivation.

Furthermore, the triazole products resulting from the reaction of this compound can themselves act as ligands for transition metals. The nitrogen atoms in the triazole ring can coordinate with metal centers, potentially forming novel catalytic species with unique reactivity and selectivity. This opens up possibilities for using this azide as a precursor to new, custom-designed catalysts for a range of organic transformations.

Exploiting Light-Induced Transformations for Selective Chemical Reactions

Aryl azides, including this compound, possess interesting photochemical properties. Upon irradiation with light, typically in the UV range, the azide group can release nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of chemical transformations, such as insertion into C-H or N-H bonds, leading to the formation of new chemical bonds.

The presence of the electron-donating methoxy group at the para position is known to influence the photochemical behavior of aryl azides, potentially enhancing the efficiency of certain transformations. This light-induced reactivity allows for spatiotemporal control over chemical reactions; the reaction only occurs where and when the light is applied. This principle can be exploited for applications such as photolithography, surface patterning, and the synthesis of complex molecules where selective bond formation is required. Research on other aromatic compounds has shown that light can be used to switch material properties, an area where photochemically active compounds like this compound could find application. rsc.orgresearchgate.net

Strategies for Enhancing Atom Economy and Green Chemistry Principles in Azide Transformations

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgjocpr.com Reactions with high atom economy generate less waste and are therefore more environmentally sustainable. nih.gov

The transformations involving this compound, particularly the azide-alkyne cycloaddition, are excellent examples of atom-economical reactions. nih.gov In this type of addition reaction, all the atoms from the azide and the alkyne are incorporated into the final triazole product, resulting in a theoretical atom economy of 100%. rsc.org This is in stark contrast to many traditional chemical reactions like substitutions and eliminations, which inherently generate byproducts and have lower atom economies. nih.gov

To further enhance the green credentials of processes involving this azide, chemists can focus on several strategies:

Use of Catalysts: Employing catalytic amounts of reagents, such as the copper catalyst in CuAAC, is preferable to using stoichiometric amounts, as it reduces waste. csus.edu

Greener Solvents: Choosing environmentally benign solvents or even performing reactions in aqueous media can significantly reduce the environmental impact. nih.gov

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure minimizes energy consumption.

By focusing on highly atom-economical reactions like click chemistry and adopting other green chemistry principles, the use of this compound in synthesis can be made more sustainable and efficient. jocpr.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azido-4-methoxy-2-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution using sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). Precursor selection (e.g., halogenated or methoxy-substituted benzene derivatives) is critical. For example, substituting a halogen atom (Cl, F) with an azide group requires stoichiometric NaN₃ and inert atmospheres to minimize side reactions. Yields can vary with solvent purity and reaction time; optimization via kinetic studies (e.g., monitoring by TLC or HPLC) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., azide resonance at ~2100 cm⁻¹ in IR, absent in NMR) and methoxy/methyl group integration.
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) with reverse-phase columns (C18) and UV detection at 254 nm.
    Cross-referencing with PubChem data (InChIKey, molecular formula) ensures consistency .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is stable in aqueous solutions at pH 5–9 but degrades under strongly acidic/basic conditions due to azide group reactivity. Storage at 4°C in anhydrous solvents (e.g., DCM, acetonitrile) under nitrogen minimizes decomposition. Thermal stability tests (TGA/DSC) reveal exothermic decomposition above 120°C, necessitating controlled heating in reactions .

Advanced Research Questions

Q. How can computational tools predict and optimize synthetic pathways for this compound derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes. For example:

  • Retrosynthetic analysis : Prioritize precursors with high relevance scores (e.g., halogenated methoxybenzenes).
  • DFT calculations : Model transition states for azide substitution to predict regioselectivity.
  • Green chemistry adaptations : Solvent selection algorithms (e.g., CHEM21) recommend alternatives to DMF, such as cyclopentyl methyl ether (CPME), to improve sustainability .

Q. What strategies resolve contradictions in reported cycloaddition reaction yields involving this azide?

  • Methodological Answer : Discrepancies may arise from:

  • Steric effects : Bulky alkynes (e.g., propargyl ethers) reduce reaction efficiency. Use kinetic studies to compare rates with linear vs. branched alkynes.
  • Catalyst loading : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires precise CuBr/PPh₃ ratios; deviations >5% can halve yields.
  • Solvent polarity : Low-polarity solvents (toluene) may favor intramolecular cyclization over intermolecular reactions. Systematic DOE (Design of Experiments) can isolate critical variables .

Q. How does the electronic environment of the methoxy group influence azide reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group’s electron-donating effect activates the benzene ring for electrophilic substitutions but may deactivate it toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Comparative studies using Hammett substituent constants (σ⁺) reveal that para-methoxy groups reduce oxidative addition efficiency by 30–40% vs. meta-substituted analogs. Mitigation strategies include using electron-deficient arylboronic acids or directing groups .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation (GHS08: Health hazard).
  • Explosivity risk : Avoid grinding or heating neat azides; dilute solutions (<10% w/v) in inert solvents reduce detonation potential.
  • First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion (GHS07: Acute toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.